molecular formula C12H8FNO3 B6373757 2-Fluoro-5-(3-nitrophenyl)phenol CAS No. 1261996-24-0

2-Fluoro-5-(3-nitrophenyl)phenol

Cat. No.: B6373757
CAS No.: 1261996-24-0
M. Wt: 233.19 g/mol
InChI Key: USRIMGCUKKPEON-UHFFFAOYSA-N
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Description

2-Fluoro-5-(3-nitrophenyl)phenol is a fluorinated phenolic compound characterized by a fluorine substituent at the 2-position of the phenol ring and a 3-nitrophenyl group at the 5-position.

Properties

IUPAC Name

2-fluoro-5-(3-nitrophenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO3/c13-11-5-4-9(7-12(11)15)8-2-1-3-10(6-8)14(16)17/h1-7,15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USRIMGCUKKPEON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=C(C=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70684275
Record name 4-Fluoro-3'-nitro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261996-24-0
Record name 4-Fluoro-3'-nitro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-(3-nitrophenyl)phenol typically involves the nucleophilic aromatic substitution of a fluorinated nitrobenzene derivative with a phenol. One common method involves the reaction of 2-fluoro-5-nitrobenzene with phenol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (around 100-150°C) under an inert atmosphere .

Industrial Production Methods

Industrial production methods for 2-Fluoro-5-(3-nitrophenyl)phenol may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of more efficient catalysts and greener solvents may be employed to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(3-nitrophenyl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydride, potassium carbonate, DMF, DMSO, elevated temperatures.

    Reduction: Hydrogen gas, palladium catalyst, iron powder, acidic conditions.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

    Nucleophilic Substitution: Substituted phenols with various nucleophiles.

    Reduction: 2-Fluoro-5-(3-aminophenyl)phenol.

    Oxidation: Quinone derivatives.

Scientific Research Applications

2-Fluoro-5-(3-nitrophenyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(3-nitrophenyl)phenol depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorine and nitro groups can enhance the compound’s binding affinity and selectivity for its molecular targets .

Comparison with Similar Compounds

The following analysis compares 2-Fluoro-5-(3-nitrophenyl)phenol with structurally related fluorophenol derivatives, focusing on substituent effects, physical properties, and biological activity.

Structural Analogs and Physical Properties

Compound Name CAS RN Molecular Formula Melting Point (°C) Key Substituents Data Source
2-Fluoro-5-nitrophenol 22510-08-3 C₆H₄FNO₃ Not reported 2-F, 5-NO₂ Safety data
3-Fluoro-4-nitrophenol 394-41-2 C₆H₄FNO₃ 93–95 3-F, 4-NO₂ Catalog
4-Fluoro-2-nitrophenol 394-33-2 C₆H₄FNO₃ 75–77 4-F, 2-NO₂ Catalog
2-Fluoro-5-(trifluoromethyl)phenol Not provided C₇H₄F₄O Not reported 2-F, 5-CF₃ Synthesis
5-[2-Chloro-5-(trifluoromethyl)phenoxy]-2-nitrophenol 309727-48-8 C₁₃H₇ClF₃NO₄ Not reported 2-NO₂, 5-Cl/CF₃ phenoxy Hazard data

Key Observations :

  • Substituent Position: The position of fluorine and nitro groups significantly affects melting points. For example, 3-Fluoro-4-nitrophenol has a higher melting point (93–95°C) than 4-Fluoro-2-nitrophenol (75–77°C), likely due to differences in molecular symmetry and intermolecular interactions .
  • Bulkier Groups: Compounds with trifluoromethyl (CF₃) or chlorinated aryl groups (e.g., 5-[2-Chloro-5-(trifluoromethyl)phenoxy]-2-nitrophenol) exhibit higher molar masses and may display altered solubility or thermal stability .
Antileishmanial Activity
  • 2-Fluoro-5-(trifluoromethyl)pyridine Derivatives : In , derivatives of 2-fluoro-5-(trifluoromethyl)pyridine demonstrated submicromolar antileishmanial activity with low cytotoxicity (IC₅₀ > 100 µM in MRC-5 cells). The trifluoromethyl group likely enhances lipophilicity and target binding .
  • Nitroaryl Analogs: Nitro groups are redox-active and may contribute to antiparasitic effects. However, the absence of toxicity data for 2-Fluoro-5-(3-nitrophenyl)phenol necessitates caution in extrapolating these results.
Pesticide Metabolites
  • Fluorosilyl Phenols: Metabolites like 2-fluoro-5-[(4-fluorophenyl)(methyl)silyl]phenol (IN-37722) exhibit stability in pesticide residues, suggesting fluorine's role in enhancing metabolic resistance .

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